Cas no 92-11-5 (3-(N-Ethyl-m-toluidino)-1,2-propanediol)

3-(N-Ethyl-m-toluidino)-1,2-propanediol 化学的及び物理的性質
名前と識別子
-
- 1,2-Propanediol,3-[ethyl(3-methylphenyl)amino]-
- NS00041080
- 3-(N-Ethyl-m-toluidino)propane-1,2-diol
- 92-11-5
- 3-(N-ethyl-3-methylanilino)propane-1,2-diol
- DTXSID20883271
- SCHEMBL11341592
- 3-(N-Ethyl-m-toluidino)-1,2-propanediol
- 1,2-Propanediol, 3-(ethyl(3-methylphenyl)amino)-
- EINECS 202-126-3
- AKOS015890751
- 1,2-Propanediol, 3-[ethyl(3-methylphenyl)amino]-
-
- インチ: InChI=1S/C12H19NO2/c1-3-13(8-12(15)9-14)11-6-4-5-10(2)7-11/h4-7,12,14-15H,3,8-9H2,1-2H3
- InChIKey: SJLAXYZNPAEOOM-UHFFFAOYSA-N
- SMILES: CCN(CC(CO)O)C1=CC=CC(=C1)C
計算された属性
- 精确分子量: 209.142
- 同位素质量: 209.142
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.7A^2
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.109
- Boiling Point: 367.6°C at 760 mmHg
- フラッシュポイント: 188.5°C
- Refractive Index: 1.574
- PSA: 43.70000
- LogP: 1.17450
3-(N-Ethyl-m-toluidino)-1,2-propanediol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E927017-500mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 500mg |
$ 800.00 | 2023-09-07 | ||
TRC | E927017-1000mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 1g |
$1556.00 | 2023-05-18 | ||
TRC | E927017-1g |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 1g |
$ 1290.00 | 2022-06-05 | ||
TRC | E927017-100mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 100mg |
$207.00 | 2023-05-18 | ||
TRC | E927017-250mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 250mg |
$471.00 | 2023-05-18 |
3-(N-Ethyl-m-toluidino)-1,2-propanediol 関連文献
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Nehal Salahuddin,Salem Awad,Mona Elfiky RSC Adv. 2022 12 21422
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2. 828. The isomerism of the oximes. Part XLV. The alkaline hydrolysis of acetophenone oxime acetatesO. L. Brady,J. Miller J. Chem. Soc. 1953 4076
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Bruno Tolla,Alain Demourgues,Olivier Isnard,Michel Menetrier,Michel Pouchard,Louis Rabardel,Thierry Seguelong J. Mater. Chem. 1999 9 3131
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Nandkumar V. Deorkar,Shripad M. Khopkar Analyst 1989 114 105
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5. 604. Trichloromethylthio-derivatives of biological interestGeorge Sosnovsky J. Chem. Soc. 1956 3139
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6. Preparation and crystal structure of the Hg4 2+ ionBrent D. Cutforth,Ronald J. Gillespie,Peter R. Ireland 2+ ion. Brent D. Cutforth Ronald J. Gillespie Peter R. Ireland J. Chem. Soc. Chem. Commun. 1973 723a
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Simon B. Duckett,John P. Lowe,Roger J. Mawby ligand: preparation and study of alkyl hydride and acyl hydride complexes of ruthenium(ii). Simon B. Duckett John P. Lowe Roger J. Mawby Dalton Trans. 2006 2661
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Deng Wenjie,Ye Xiaolan,Wang Huatong,Hu Kecheng J. Chem. Res. (S) 1997 464
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Jeanette A. Adjei,Alan J. Lough,Robert A. Gossage RSC Adv. 2019 9 3956
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Amanda E. Baum,Heaweon Park,Denan Wang,Sergey V. Lindeman,Adam T. Fiedler Dalton Trans. 2012 41 12244
3-(N-Ethyl-m-toluidino)-1,2-propanediolに関する追加情報
Professional Introduction to 3-(N-Ethyl-m-toluidino)-1,2-propanediol (CAS No. 92-11-5)
3-(N-Ethyl-m-toluidino)-1,2-propanediol, with the chemical identifier CAS No. 92-11-5, is a compound of significant interest in the field of chemical and biomedical research. This compound, belonging to the class of aromatic amines, has garnered attention due to its versatile applications and potential in various scientific domains.
The molecular structure of 3-(N-Ethyl-m-toluidino)-1,2-propanediol consists of an ethyl-substituted m-toluidine moiety linked to a 1,2-propanediol backbone. This unique arrangement imparts distinct chemical properties that make it valuable in multiple contexts, including biochemical assays and pharmaceutical development.
In recent years, 3-(N-Ethyl-m-toluidino)-1,2-propanediol has been extensively studied for its role as a reagent in various analytical chemistry applications. Its ability to participate in redox reactions makes it particularly useful in developing electrochemical sensors and probes. These sensors are employed in detecting a wide range of analytes, including environmental pollutants and biological markers.
One of the most notable applications of 3-(N-Ethyl-m-toluidino)-1,2-propanediol is in the field of bioimaging. Researchers have leveraged its fluorescence properties to develop probes for cellular imaging. These probes are capable of selectively labeling specific biomolecules, enabling high-resolution visualization of cellular processes. This capability has been instrumental in advancing our understanding of cellular dynamics and disease mechanisms.
The compound's utility extends to pharmaceutical research as well. Its structural features make it a promising candidate for drug design and development. Specifically, the aromatic amine group and the polyhydroxy alcohol moiety provide multiple sites for functionalization, allowing chemists to tailor its properties for specific therapeutic targets. Current studies are exploring its potential as an intermediate in synthesizing novel therapeutic agents targeting neurological disorders.
The synthesis of 3-(N-Ethyl-m-toluidino)-1,2-propanediol involves a series of well-established organic reactions. The process typically begins with the condensation of m-toluidine with ethyl glycol under controlled conditions. Subsequent functionalization steps introduce the diol group, yielding the desired product. Advances in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications.
In terms of safety and handling, 3-(N-Ethyl-m-toluidino)-1,2-propanediol is generally considered stable under standard conditions. However, like many organic compounds, it should be handled with appropriate precautions to ensure safe laboratory practices. Proper ventilation and personal protective equipment (PPE) are recommended when working with this compound.
The environmental impact of 3-(N-Ethyl-m-toluidino)-1,2-propanediol is another area of concern. While it does not exhibit significant toxicity at typical exposure levels, its persistence in aquatic environments raises questions about its long-term effects. Ongoing research is focused on developing biodegradable analogs that minimize environmental impact while retaining the beneficial properties of the parent compound.
The future prospects for 3-(N-Ethyl-m-toluidino)-1,2-propanediol are bright, with ongoing investigations uncovering new applications and refining existing ones. As our understanding of its chemical behavior evolves, so too will its role in advancing scientific knowledge and technological innovation. Whether in diagnostic tools or pharmaceuticals, this compound continues to be a cornerstone in modern chemical research.
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